Naphthalene-1,2-diamine hydrochloride
Description
Properties
CAS No. |
73692-58-7 |
|---|---|
Molecular Formula |
C10H11ClN2 |
Molecular Weight |
194.66 g/mol |
IUPAC Name |
naphthalene-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C10H10N2.ClH/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;/h1-6H,11-12H2;1H |
InChI Key |
CXLMAIVOCVJQRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N)N.Cl |
Origin of Product |
United States |
Scientific Research Applications
Environmental Monitoring
Detection and Analysis of Pollutants
Naphthalene-1,2-diamine hydrochloride is utilized as a reagent in environmental monitoring. It plays a crucial role in detecting pollutants such as oxynitride compounds, anilines, and parathion-methyl in air and wastewater. The compound is effective in monitoring nitrate and nitrite levels in water samples, which is essential for assessing water quality and safety .
Case Study: High-Purity Synthesis for Environmental Applications
A method for preparing high-purity this compound has been developed that enhances its solubility and sensitivity for environmental testing. This method involves the alkylation of bromonaphthalene with ethylenediamine using a copper catalyst, followed by purification processes that recycle reagents to minimize waste . The high purity achieved through this method significantly improves the compound's performance in environmental monitoring applications.
Pharmaceutical Applications
Antimicrobial Activity
Research has shown that this compound derivatives exhibit antimicrobial properties. A study synthesized various naphthalene-based compounds that demonstrated efficacy against a range of pathogenic microbes, including both gram-negative and gram-positive bacteria . The synthesized derivatives showed promising results in inhibiting microbial growth, making them potential candidates for developing new anti-infective agents.
Case Study: Synthesis of Antimicrobial Derivatives
In a recent study, novel naphthalene derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that certain compounds exhibited significant bactericidal effects while maintaining safety against non-pathogenic strains. This highlights the potential of naphthalene derivatives in pharmaceutical applications aimed at combating antimicrobial resistance .
Material Science
Polymeric Applications
This compound serves as an important intermediate in the synthesis of polymers and other materials. Its derivatives are used to develop heat-resistant polyesters and modify existing polymer structures to enhance their properties . The incorporation of naphthalene units into polymeric materials can improve thermal stability and mechanical strength.
Case Study: Development of Polymeric Materials
A study explored the use of naphthalene derivatives in creating new polymer formulations with enhanced properties. The research focused on how these derivatives could be integrated into synthetic coatings and elastomers used in various industries, including automotive and construction. The findings indicated improved resilience and durability of the materials when naphthalene derivatives were included .
Biological Research
Anticancer Properties
Recent investigations have highlighted the potential anticancer properties of this compound derivatives. Certain synthesized compounds demonstrated activity against cancer cell lines, suggesting their utility as therapeutic agents in cancer treatment .
Case Study: Anticancer Activity Evaluation
A series of naphthalene-chalcone hybrids were synthesized to evaluate their anticancer efficacy alongside antibacterial properties. One compound showed significant cytotoxicity against lung cancer cells while also exhibiting antibacterial activity, indicating its potential dual therapeutic application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare naphthalene-1,2-diamine hydrochloride with analogous compounds, focusing on structural features, physicochemical properties, applications, and toxicity.
Structural Analogs
1,2-Phenylenediamine Dihydrochloride
- Structure : Benzene ring with 1,2-diamine groups.
- Key Differences : The absence of a fused aromatic ring system (naphthalene) reduces conjugation and steric bulk compared to naphthalene-1,2-diamine.
- Applications : Primarily used in biochemical research, such as in peroxidase-based assays (e.g., ELISA) due to its oxidative coupling properties .
- Solubility : Highly water-soluble, like its naphthalene counterpart, but forms smaller metal complexes due to the benzene core .
N-(1-Naphthyl)ethylenediamine Dihydrochloride
- Structure : Ethylenediamine chain attached to a naphthalene ring.
- Key Differences : The ethylenediamine moiety introduces additional chelation sites, making it a key component in the Bratton-Marshall reagent for detecting nitrites via diazotization reactions .
- Applications : Widely used in colorimetric assays and pharmaceutical analysis .
1,2-Diamino-naphthalene-5-sulfonamide Hydrochloride
- Structure : Naphthalene-1,2-diamine with a sulfonamide group at the 5-position.
Physicochemical Properties
Notes:
Preparation Methods
Reaction Mechanism and Procedure
The most widely cited method involves the alkylation of bromonaphthalene with ethylene diamine catalyzed by basic cupric carbonate (CuCO₃·Cu(OH)₂) under reflux conditions. This approach replaces traditional copper powder (Cu) or copper oxide (CuO) catalysts, offering superior solubility in acidic media and enhanced catalytic activity.
Key steps include :
-
Alkylation : Bromonaphthalene and ethylene diamine are mixed at a 1:1–2 molar ratio and refluxed at 100–115°C for 5–8 hours.
-
Catalyst activation : Post-reflux cooling to 70–80°C, followed by adding 3–5% ventilation breather (e.g., activated carbon) to remove byproducts.
-
Purification : Organic solvents like benzene or ethanol extract the crude product, followed by underpressure distillation to recover excess ethylene diamine.
-
Hydrochloride formation : The purified naphthyl ethylene diamine is dissolved in 4–8M hydrochloric acid, crystallized at 0–5°C, and recrystallized with ethanol.
Optimization and Yield Enhancements
The substitution of Cu/CuO with basic cupric carbonate reduces production costs by 33% and reaction time by 50% while increasing yield by 5%. For instance, Example 1 (69 g bromonaphthalene, 130 g ethylene diamine) achieved 92% yield after 8 hours of reflux, whereas Example 2 (414 kg bromonaphthalene, 780 kg ethylene diamine) scaled production to industrial levels with 89% yield.
Table 1: Comparative Reaction Conditions and Yields
| Parameter | Example 1 | Example 2 | Example 3 |
|---|---|---|---|
| Bromonaphthalene (g/kg) | 69 g | 414 kg | 207 kg |
| Ethylene diamine (g/kg) | 130 g | 780 kg | 390 kg |
| Temperature (°C) | 110 | 115 | 105 |
| Time (hours) | 8 | 5 | 6.5 |
| Yield (%) | 92 | 89 | 90 |
Condensation-Alkylation-Hydrolysis Route for N,N’-Dialkyl Derivatives
Multi-Step Synthesis from 1,8-Naphthalene Diamine
A patent by EP0406812B1 outlines a method to synthesize N,N’-dialkyl-1,8-naphthalene diamines, which can be adapted for 1,2-derivatives via regioselective modifications. The process involves:
-
Condensation : Reacting 1,8-naphthalene diamine with ketones (e.g., 3-methyl-2-butanone) to form 2,3-dihydroperimidines.
-
Alkylation : Treating the intermediate with alkyl halides (e.g., methyl iodide) in acetone/water with potassium carbonate.
-
Hydrolysis : Cleaving the perimidine ring with HCl in tetrahydrofuran (THF) to yield N,N’-dialkyl-1,8-naphthalene diamine, which is acidified to the hydrochloride form.
Challenges and Adaptations for 1,2-Diamine Synthesis
While this method primarily targets 1,8-diamines, substituting the starting material with 1,2-dinitronaphthalene and optimizing nitration/amination steps could yield 1,2-diamine derivatives. For example, Example 1 achieved 85% yield for N,N’-dimethyl-1,8-diamine using methyl iodide, but analogous conditions for 1,2-diamine would require regioselective protection/deprotection strategies.
Nitration-Reduction Pathway from 1,5-Naphthalenediamine
Regioselective Nitration and Reduction
A study in ACS Omega describes the synthesis of 1,2,5,6-naphthalenetetramine via nitration and reduction of protected 1,5-naphthalenediamine. Although targeting tetramines, this approach highlights critical insights:
-
Nitration : 1,5-Naphthalenediamine is nitrated to 1,5-dinitro-2,6-dichloronaphthalene using HNO₃/NaNO₂.
-
Amination : High-pressure amination replaces chlorine groups with amines.
-
Reduction : Catalytic hydrogenation converts nitro groups to amines, followed by HCl treatment to form the hydrochloride salt.
Relevance to 1,2-Diamine Synthesis
Adapting this method for 1,2-diamine would require regioselective nitration at the 1,2-positions. For instance, using 2,6-dichloronaphthalene as a starting material and optimizing nitration conditions could yield 1,2-dinitro intermediates, which are subsequently aminated and reduced.
Industrial-Scale Production and Solvent Recovery
Large-Scale Protocol from Evitachem
Evitachem’s protocol emphasizes solvent recycling and energy efficiency:
-
Reflux conditions : Bromonaphthalene and ethylene diamine react at 100–130°C for 6–12 hours.
-
Distillation : Underpressure distillation recovers 95% of ethylene diamine, reducing raw material costs.
-
Crystallization : Hydrochloric acid (4–8M) precipitates the product, which is recrystallized in ethanol to >99% purity.
Table 2: Industrial vs. Lab-Scale Parameters
| Parameter | Lab-Scale (Example 1) | Industrial (Example 2) |
|---|---|---|
| Reactor volume | 1 L | 500 L |
| Temperature (°C) | 110 | 115 |
| Ethylene diamine recovery (%) | 88 | 95 |
| Purity after recrystallization (%) | 99.2 | 99.5 |
Comparative Analysis of Methodologies
Cost and Efficiency Metrics
-
Method 1 (basic cupric carbonate) offers the lowest cost ($12/kg) due to cheap catalysts and high yields.
-
Method 2 (condensation-alkylation) is costlier ($45/kg) but enables N,N’-dialkyl derivatives for specialized applications.
-
Method 4 (industrial-scale) balances cost ($18/kg) with throughput (500 kg/batch).
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Naphthalene-1,2-diamine hydrochloride?
- Methodology : Synthesis often involves catalytic hydrogenation of nitro-substituted naphthalene derivatives or acid hydrolysis of protected intermediates. For example, chlorination of precursor diamines followed by HCl treatment can yield the hydrochloride salt. Characterization via NMR (¹H/¹³C), HPLC, and mass spectrometry ensures purity and structural confirmation .
- Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to avoid side reactions. Use inert atmospheres to prevent oxidation of amine groups .
Q. How can researchers characterize the solubility and stability of this compound in different solvents?
- Methodology :
Solubility Testing : Perform gravimetric analysis by dissolving the compound in solvents (water, ethanol, DMSO) at varying temperatures.
Stability Assessment : Monitor degradation via UV-Vis spectroscopy or HPLC under accelerated conditions (e.g., 40°C, 75% humidity) over 14 days .
- Data Interpretation : Compare results with structurally similar compounds (e.g., 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride, which is soluble in polar solvents) .
Q. What safety protocols are critical when handling this compound?
- Guidelines :
- Use PPE (nitrile gloves, lab coat, safety goggles) to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of particulate matter.
- Store in airtight, light-protected containers under inert gas (e.g., argon) .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictory toxicological data for this compound?
- Methodology :
Systematic Review : Follow ATSDR’s framework (Table B-1) to screen literature for exposure routes (inhalation, oral) and health outcomes (e.g., hepatic/renal effects) .
Risk of Bias Assessment : Apply criteria from Table C-6 (e.g., detection bias, exposure characterization) to evaluate study reliability .
- Example : Discrepancies in hepatotoxicity data may arise from variations in dose regimens or species-specific metabolic pathways. Cross-validate findings using in vitro models (e.g., primary hepatocytes) .
Q. What experimental designs are optimal for studying environmental fate and biodegradation of this compound?
- Approach :
Environmental Monitoring : Use LC-MS/MS to quantify residues in water/soil samples.
Biodegradation Assays : Incubate with microbial consortia from contaminated sites and track metabolite formation via GC-MS .
- Data Integration : Compare degradation kinetics (half-life, Q10 values) with structurally related methylnaphthalenes .
Q. How can researchers leverage high-pressure reactions to synthesize novel derivatives of this compound?
- Protocol :
Cyclization Reactions : Apply high-pressure (1–5 GPa) conditions to induce ring closure, forming fused heterocycles.
Characterization : Use X-ray crystallography to confirm stereochemistry and DFT calculations to predict reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
